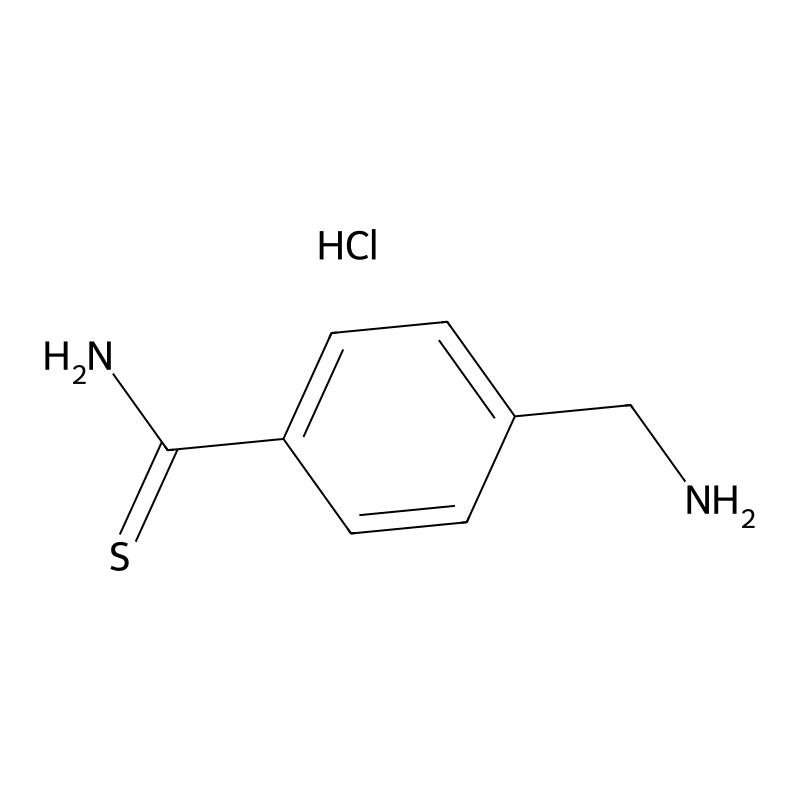

4-(aminomethyl)benzene-1-carbothioamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(aminomethyl)benzene-1-carbothioamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 202.71 g/mol. This compound features a benzene ring substituted with an aminomethyl group and a carbothioamide functional group, making it a member of the thioamide class of compounds. The hydrochloride form indicates that it exists as a salt with hydrochloric acid, which enhances its solubility in water and may influence its biological activity and stability .

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions used.

- Reduction: It can undergo reduction reactions to yield corresponding amines or other reduced derivatives.

- Substitution: The amino group in this compound allows for nucleophilic substitution reactions, where it can react with alkyl halides or other electrophiles, potentially leading to the formation of various derivatives.

The synthesis of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride typically involves several steps:

- Formation of Carbothioamide: The starting material, 4-(aminomethyl)benzenamine, is reacted with carbon disulfide under basic conditions to form the corresponding carbothioamide.

- Hydrochloride Salt Formation: The resulting carbothioamide is then treated with hydrochloric acid to yield the hydrochloride salt form of the compound. This method can be optimized in industrial settings to enhance yield and purity .

4-(aminomethyl)benzene-1-carbothioamide hydrochloride has diverse applications across various fields:

- Organic Synthesis: It serves as a building block in organic chemistry for synthesizing more complex molecules.

- Medicinal Chemistry: Ongoing research is exploring its potential use in pharmaceuticals, particularly for treating tuberculosis.

- Material Science: The compound may also find applications as an intermediate in the production of new materials .

Studies on the interactions of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride with biological targets are crucial for understanding its pharmacological properties. Preliminary findings suggest that it may inhibit certain enzymes or interact with cellular receptors, although specific interaction profiles and pathways require further investigation. Understanding these interactions will help in assessing its therapeutic efficacy and safety profile .

4-(aminomethyl)benzene-1-carbothioamide hydrochloride can be compared with several structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(aminomethyl)benzamide hydrochloride | Contains an amide functional group | Different reactivity compared to carbothioamides |

| 4-(aminomethyl)benzenesulfonamide hydrochloride | Contains a sulfonamide group | Imparts distinct chemical properties and activities |

| 4-(aminomethyl)benzene-1-carboxamide hydrochloride | Contains a carboxamide functional group | Used in different contexts within research |

These comparisons highlight the unique aspects of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride, particularly its carbothioamide group, which contributes to its distinct chemical and biological properties .